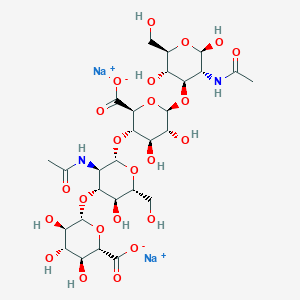
Chondroitin Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chondroitin Sodium Salt is a glycosaminoglycan, a type of polysaccharide that is composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid. It is commonly found in the extracellular matrix of connective tissues, particularly in cartilage. This compound is known for its role in providing structural integrity and resistance to compression in cartilage. It is widely used as a dietary supplement, often in combination with glucosamine, to support joint health and manage conditions like osteoarthritis .
準備方法
Synthetic Routes and Reaction Conditions: Chondroitin Sodium Salt can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the extraction of chondroitin sulfate from animal cartilage, followed by its conversion to the sodium salt form. The extraction process typically involves treating the cartilage with proteolytic enzymes like papain or trypsin to break down proteins and release chondroitin sulfate .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation. Specific strains of bacteria, such as Escherichia coli and Bacillus subtilis, are genetically engineered to produce chondroitin sulfate. The fermentation process is optimized to achieve high yields and purity. The resulting chondroitin sulfate is then purified and converted to the sodium salt form through neutralization with sodium hydroxide .
化学反応の分析
Types of Reactions: Chondroitin Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the structure and enhance the properties of the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions include various sulfated and carboxylated derivatives of chondroitin, which can have enhanced biological activities and improved therapeutic properties .
科学的研究の応用
Chondroitin Sodium Salt has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a substrate for the identification and characterization of enzymes involved in glycosaminoglycan metabolism .
Biology:
Medicine:
- Widely used in the treatment of osteoarthritis due to its ability to provide structural support to cartilage and reduce inflammation .
- Investigated for its potential in treating coronary artery disease and diabetes management .
Industry:
作用機序
Chondroitin Sodium Salt exerts its effects through several mechanisms:
Anti-inflammatory Activity: It inhibits the synthesis of pro-inflammatory mediators such as nitric oxide and proteolytic enzymes, reducing inflammation and cartilage degradation
Stimulation of Proteoglycan and Hyaluronic Acid Synthesis: It promotes the synthesis of these essential components of the extracellular matrix, enhancing the structural integrity of cartilage.
Decreased Catabolic Activity: It reduces the activity of catabolic enzymes that break down cartilage, thereby preserving cartilage structure and function.
類似化合物との比較
Chondroitin Sodium Salt is often compared with other glycosaminoglycans such as:
Heparan Sulfate: Similar in structure but primarily found in the basement membrane and involved in cell signaling and blood coagulation.
Dermatan Sulfate: Found in skin, blood vessels, and heart valves, and involved in wound healing and coagulation.
Keratan Sulfate: Present in the cornea, cartilage, and intervertebral discs, and plays a role in maintaining tissue hydration and elasticity.
Uniqueness: this compound is unique due to its high prevalence in cartilage and its significant role in providing resistance to compression. Its ability to form hydrated gels and support tissue structure makes it particularly valuable in medical and industrial applications .
特性
分子式 |
C28H42N2Na2O23 |
|---|---|
分子量 |
820.6 g/mol |
IUPAC名 |
disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H44N2O23.2Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);;/q;2*+1/p-2/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;;/m1../s1 |
InChIキー |
PJIUBKBHEGKTJL-VUHXTTSISA-L |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+] |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


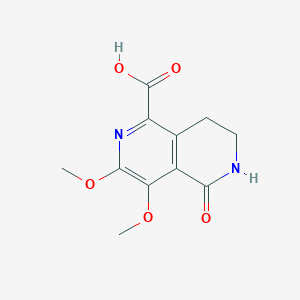

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
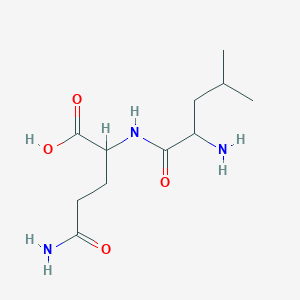

![(R)-1-((5-Methylisoxazol-3-yl)amino)-1-oxopropan-2-yl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazole)-5-sulfonamido)benzoate](/img/structure/B13854500.png)
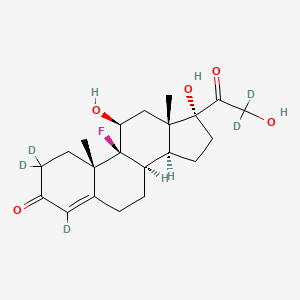

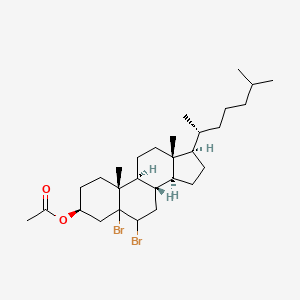

![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)
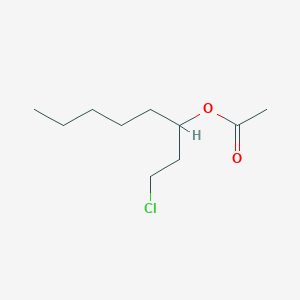
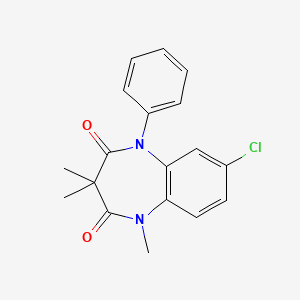
![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
